molecular formula C24H21FN6O B2938491 5-(4-fluorophenyl)-N-[4-(6-pyrrolidin-1-ylpyridazin-3-yl)phenyl]pyrazolidine-3-carboxamide CAS No. 1239694-19-9

5-(4-fluorophenyl)-N-[4-(6-pyrrolidin-1-ylpyridazin-3-yl)phenyl]pyrazolidine-3-carboxamide

Cat. No. B2938491
CAS RN: 1239694-19-9
M. Wt: 428.471
InChI Key: NYBLEHGVPBNCOR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-(4-fluorophenyl)-N-[4-(6-pyrrolidin-1-ylpyridazin-3-yl)phenyl]pyrazolidine-3-carboxamide is a useful research compound. Its molecular formula is C24H21FN6O and its molecular weight is 428.471. The purity is usually 95%.
BenchChem offers high-quality 5-(4-fluorophenyl)-N-[4-(6-pyrrolidin-1-ylpyridazin-3-yl)phenyl]pyrazolidine-3-carboxamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 5-(4-fluorophenyl)-N-[4-(6-pyrrolidin-1-ylpyridazin-3-yl)phenyl]pyrazolidine-3-carboxamide including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Alpha-1 Antitrypsin Deficiency Treatment

This compound has been identified as capable of modulating alpha-1 antitrypsin (AAT) activity. It offers a potential treatment for alpha-1 antitrypsin deficiency (AATD), a genetic disorder that can cause lung and liver disease. By stabilizing AAT levels, it may help in reducing the symptoms and progression of AATD .

Neurodegenerative Disease Research

The compound’s structure is similar to that of molecules used to modulate tropomyosin receptor kinases (TrkA/B/C). Dysregulation of Trk expression and signaling is a hallmark of several neurodegenerative diseases, including Parkinson’s, Huntington’s, and Alzheimer’s disease. Therefore, it could be used as a framework to develop new treatments or imaging probes for these conditions .

Oncology

Given the role of Trk receptors in tumorogenesis and metastatic potential, derivatives of this compound could be explored for their efficacy in cancer treatment. They might inhibit the signaling pathways that drive the growth and spread of various human cancers .

Pharmacokinetics Studies

Compounds with similar structures have been used to study nonlinear oral pharmacokinetics in humans. This compound could be used to understand how drugs are absorbed, distributed, metabolized, and excreted in the body, which is crucial for drug development .

Boronic Acid Derivatives Synthesis

The pyridazinyl and pyrrolidinyl groups present in the compound suggest potential use in synthesizing boronic acid derivatives. These derivatives are valuable in various chemical reactions, including Suzuki coupling, which is widely used in organic synthesis .

Positron Emission Tomography (PET) Imaging

The fluorine atom in the compound makes it a candidate for developing PET imaging probes. PET imaging is a powerful tool in medical diagnostics, and the compound could be used to create radioligands that help in the visualization of biological processes in real-time .

properties

IUPAC Name

5-(4-fluorophenyl)-N-[4-(6-pyrrolidin-1-ylpyridazin-3-yl)phenyl]pyrazolidine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H25FN6O/c25-18-7-3-17(4-8-18)21-15-22(29-28-21)24(32)26-19-9-5-16(6-10-19)20-11-12-23(30-27-20)31-13-1-2-14-31/h3-12,21-22,28-29H,1-2,13-15H2,(H,26,32)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SCMREBYURFHUOY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(C1)C2=NN=C(C=C2)C3=CC=C(C=C3)NC(=O)C4CC(NN4)C5=CC=C(C=C5)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H25FN6O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

432.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

CID 75118124

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